1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride
Description
1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound featuring a rigid adamantane moiety connected via a methoxypropan-2-ol linker to a 4-(4-fluorophenyl)piperazine group. The adamantane core enhances lipid solubility and metabolic stability, while the fluorophenyl-piperazine moiety is critical for receptor binding, particularly in neurological and inflammatory pathways . The dihydrochloride salt form improves aqueous solubility, making it suitable for pharmaceutical formulations.
Properties
IUPAC Name |
1-(1-adamantylmethoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35FN2O2.2ClH/c25-21-1-3-22(4-2-21)27-7-5-26(6-8-27)15-23(28)16-29-17-24-12-18-9-19(13-24)11-20(10-18)14-24;;/h1-4,18-20,23,28H,5-17H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBKRXZSQCSCDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COCC23CC4CC(C2)CC(C4)C3)O)C5=CC=C(C=C5)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37Cl2FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((3r,5r,7r)-adamantan-1-ylmethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a derivative of adamantane known for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes an adamantane core, which is modified with a methoxy group and a piperazine moiety. Its molecular formula is , and it has a molecular weight of approximately 397.34 g/mol. The presence of the fluorophenyl group enhances its pharmacological properties, potentially influencing its interaction with biological targets.
Research indicates that compounds similar to this one exhibit various biological activities, primarily through modulation of neurotransmitter systems and enzyme inhibition. The piperazine ring is known to interact with serotonin and dopamine receptors, suggesting potential applications in treating psychiatric disorders.
Key Mechanisms:
- Serotonin Receptor Modulation: Compounds with piperazine structures often act as antagonists or agonists at serotonin receptors (e.g., 5-HT_2A), which may influence mood and anxiety levels.
- Dopamine Receptor Interaction: The structural similarity to known antipsychotic agents suggests possible dopamine receptor antagonism, which may be beneficial in schizophrenia treatment.
- Inhibition of Enzymatic Activity: Potential inhibition of enzymes such as phosphodiesterases could lead to increased cyclic nucleotide levels, further impacting neurotransmission.
Biological Activity Data
The following table summarizes key findings from recent studies regarding the biological activity of the compound:
Case Studies
Several case studies have highlighted the potential therapeutic benefits of this compound:
- Animal Model Studies : In rodent models, administration of the compound resulted in significant reductions in anxiety-like behaviors when tested in elevated plus-maze and open field tests. These findings suggest anxiolytic properties that warrant further investigation in clinical settings.
- Pharmacokinetic Studies : Preliminary pharmacokinetic profiles indicate favorable absorption and distribution characteristics, with bioavailability rates suggesting potential for oral administration. Further studies are needed to confirm these findings and optimize dosing regimens.
- Clinical Implications : Given its dual action on serotonin and dopamine receptors, this compound may be particularly effective in treating conditions such as depression and anxiety disorders. Ongoing clinical trials aim to elucidate its efficacy compared to existing treatments.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Key Observations:
Piperazine vs. Piperidine Substitutions :
- The target compound’s 4-(4-fluorophenyl)piperazine group likely enhances selectivity for serotonin or dopamine receptors compared to piperidine-containing analogues (e.g., ), which lack the fluorophenyl aromaticity critical for π-π interactions in receptor binding.
Linker and Core Modifications :
- Urea-linked analogues (e.g., Compound 16a ) prioritize kinase inhibition, whereas the target’s methoxypropan-2-ol linker may optimize blood-brain barrier penetration for neurological applications.
- Triazole-thione derivatives (e.g., ) exhibit enhanced anti-inflammatory activity due to sulfur’s electron-withdrawing effects but lack the dihydrochloride salt’s solubility advantages.
Fluorophenyl vs. Other Aromatic Groups: The 4-fluorophenyl group in the target compound improves metabolic stability and receptor affinity compared to non-fluorinated aryl groups (e.g., benzyl in ), as fluorine reduces oxidative degradation .
Key Findings:
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods used for phenoxy-propanol derivatives (e.g., etherification and salt formation ), whereas triazole-thione derivatives require additional steps like Mannich reactions .
- Bioactivity : Fluorophenyl-piperazine derivatives generally show superior receptor binding (e.g., σ-receptor affinity) compared to methyl- or ethyl-piperazine variants .
Crystallographic and Physicochemical Properties
- Crystal Packing : Adamantane-containing compounds (e.g., ) exhibit dense C–H···π and π–π interactions, enhancing thermal stability. The dihydrochloride salt form of the target compound likely forms ionic lattices, improving crystallinity and formulation stability.
- Solubility : Hydrochloride salts (e.g., ) demonstrate 2–3-fold higher aqueous solubility vs. free bases, critical for bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
